Anthracene-9-carbonyl chloride
Overview
Description
Anthracene-9-carbonyl Chloride is a chemical compound with the CAS Number: 16331-52-5 . It has a molecular weight of 240.69 . The IUPAC name for this compound is 9-anthracenecarbonyl chloride .
Synthesis Analysis
The synthesis of Anthracene-9-carbonyl Chloride involves taking 9-anthracene carboxylic acid and one drop of N,N-dimethylformamide in 3ml of thionyl chloride in a vacuum dried two neck round bottom flask .
Molecular Structure Analysis
The molecular structure of Anthracene-9-carbonyl Chloride is represented by the Inchi Code: 1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H . This code represents the unique structure of the molecule.
Chemical Reactions Analysis
Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Physical And Chemical Properties Analysis
Anthracene-9-carbonyl Chloride is a solid at room temperature . It is stored in a refrigerator to maintain its stability .
Scientific Research Applications
Designing New Photochromic Complexes
- Application Summary: Anthracene-9-carbonyl chloride is used in the construction of coordination complexes. These complexes are used in the design of new photochromic materials .
- Methods of Application: The crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .
- Results or Outcomes: This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .
Mechanochromism and Optical Remodeling of Multi-Network Elastomers
- Application Summary: Anthracene-9-carbonyl chloride is used in the synthesis of multi-network elastomers containing anthracene dimers .
- Methods of Application: The Anthracene-9-carboxylic acid was functionalized to achieve the anthracene-9-carbonyl chloride .
- Results or Outcomes: The details of the results or outcomes of this application are not provided in the source .
Synthesis of Anthracene Derivatives
- Application Summary: Anthracene and its derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties. They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
- Methods of Application: The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported, especially in the last decade. This includes direct and indirect methods to construct anthracene and anthraquinone frameworks .
- Results or Outcomes: The details of the results or outcomes of this application are not provided in the source .
Construction of Photochromic Complexes
- Application Summary: The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices. Anthracene-9-carbonyl chloride is used in the construction of these radicals .
- Methods of Application: Crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .
- Results or Outcomes: This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .
Synthesis of Anthracene Derivatives
- Application Summary: Anthracene and its derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties. They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
- Methods of Application: The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported, especially in the last decade. This includes direct and indirect methods to construct anthracene and anthraquinone frameworks .
- Results or Outcomes: The details of the results or outcomes of this application are not provided in the source .
Construction of Photochromic Complexes
- Application Summary: The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices. Anthracene-9-carbonyl chloride is used in the construction of these radicals .
- Methods of Application: Crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .
- Results or Outcomes: This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .
Safety And Hazards
When handling Anthracene-9-carbonyl Chloride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid dust formation. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
Crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand were for the first time discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . This could open up new avenues for the development of optical switching, displays, and other devices .
properties
IUPAC Name |
anthracene-9-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJFOBQJXSGDSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167566 | |
Record name | Anthracene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-9-carbonyl chloride | |
CAS RN |
16331-52-5 | |
Record name | Anthracene-9-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Anthracenecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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